molecular formula C16H15NO3S B2721449 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203374-74-6

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2721449
CAS No.: 1203374-74-6
M. Wt: 301.36
InChI Key: PUFDHFFSKYVANM-UHFFFAOYSA-N
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Description

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that features a unique combination of an indene derivative and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Indene Derivative: The starting material, 3-oxo-2,3-dihydro-1H-indene, is synthesized through a Friedel-Crafts acylation reaction of indene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The indene derivative is then reacted with an appropriate alkylating agent to form the ether linkage. This step often requires a base such as potassium carbonate to facilitate the reaction.

    Amidation: The final step involves the reaction of the etherified indene derivative with thiophen-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indene moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides or thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Utilized in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indene and thiophene moieties allow for specific binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl group instead of a thiophene.

    2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-2-ylmethyl)acetamide: Contains a pyridine ring instead of a thiophene.

Uniqueness

The presence of the thiophene moiety in 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(thiophen-2-ylmethyl)acetamide imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity, offering advantages in specific applications.

Properties

IUPAC Name

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-15-6-4-11-3-5-12(8-14(11)15)20-10-16(19)17-9-13-2-1-7-21-13/h1-3,5,7-8H,4,6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFDHFFSKYVANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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